BenchChemオンラインストアへようこそ!

Eliglustat

Glucosylceramide synthase IC50 Enzyme inhibition

Eliglustat (tartrate salt; Genz-112638) is a highly potent, ceramide-mimetic glucosylceramide synthase (GCS) inhibitor (IC50 20–24 nM) that is ~1,000-fold more potent than miglustat. It is a first-line oral substrate reduction therapy (SRT) for CYP2D6-genotyped adults with Gaucher disease type 1. Procure the 84 mg hard capsule formulation (as tartrate salt) for clinical use, or order the free base (CAS 491833-29-5) at ≥98% purity as a validated tool compound for sphingolipid metabolism studies, PBPK modeling of CYP2D6/3A4 DDIs, and glycosphingolipid biosynthesis research.

Molecular Formula C23H36N2O4
Molecular Weight 404.5 g/mol
CAS No. 491833-29-5
Cat. No. B000216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEliglustat
CAS491833-29-5
SynonymsCerdelga
eliglustat
eliglustat tartrate
Genz-112638
Molecular FormulaC23H36N2O4
Molecular Weight404.5 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O
InChIInChI=1S/C23H36N2O4/c1-2-3-4-5-6-9-22(26)24-19(17-25-12-7-8-13-25)23(27)18-10-11-20-21(16-18)29-15-14-28-20/h10-11,16,19,23,27H,2-9,12-15,17H2,1H3,(H,24,26)/t19-,23-/m1/s1
InChIKeyFJZZPCZKBUKGGU-AUSIDOKSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eliglustat (CAS 491833-29-5): Ceramide-Mimetic Glucosylceramide Synthase Inhibitor for Gaucher Disease Type 1


Eliglustat (tartrate salt; Genz-112638) is an orally bioavailable, ceramide-mimetic small molecule that potently inhibits glucosylceramide synthase (GCS; UDP-glucose:ceramide glucosyltransferase; EC 2.4.1.80), the enzyme catalyzing the first committed step in glycosphingolipid biosynthesis [1]. As a substrate reduction therapy (SRT) approved for adult patients with Gaucher disease type 1 (GD1), eliglustat reduces the accumulation of glucosylceramide and glucosylsphingosine in lysosomes, thereby ameliorating hematologic abnormalities, organomegaly, and skeletal complications [2]. The compound is a carboxamide formed by formal condensation of the carboxy group of octanoic acid with the primary amino group of (1R,2R)-2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(pyrrolidin-1-yl)propan-1-ol [3].

Eliglustat vs. Miglustat: Why GCS Inhibitors Cannot Be Interchanged in Procurement or Clinical Use


Eliglustat and miglustat—the two clinically approved oral substrate reduction therapies for GD1—are fundamentally distinct in chemical structure, mechanism, potency, metabolism, and clinical positioning [1]. Miglustat, an iminosugar glucose analog, exhibits an IC₅₀ approximately 1,000-fold higher (weaker) than eliglustat's, translating to inferior biochemical marker responses and a less favorable side-effect profile that relegates it to second-line status [2]. Eliglustat, as a ceramide analog, is a first-line oral therapy for CYP2D6-genotyped adults, whereas miglustat is approved only for patients unable to tolerate enzyme replacement therapy [3]. Their divergent metabolic pathways—eliglustat primarily via CYP2D6/CYP3A4 hepatic metabolism, miglustat excreted unchanged renally—demand distinct dosing, monitoring, and drug interaction management strategies, rendering any assumption of therapeutic equivalence invalid [4].

Eliglustat 491833-29-5 Procurement Evidence: Quantitative Differentiation from Analogs and Alternatives


GCS Inhibitory Potency: Eliglustat IC₅₀ Is 1,000-Fold Lower Than Miglustat

Eliglustat exhibits an IC₅₀ for glucosylceramide synthase inhibition that is approximately three orders of magnitude lower (more potent) than that of miglustat [1]. This difference in potency underpins the clinical observation that biochemical markers (chitotriosidase, CCL18, glucosylsphingosine) decrease comparably with eliglustat and ERT, whereas miglustat produces a weaker biomarker response [2].

Glucosylceramide synthase IC50 Enzyme inhibition Substrate reduction therapy

Clinical Efficacy: Eliglustat Achieves 66% Spleen Volume Reduction at 4.5 Years vs. Placebo

In the Phase 3 ENGAGE trial of treatment-naïve GD1 patients, eliglustat produced robust and sustained reductions in organ volumes and improvements in hematologic parameters over 4.5 years of treatment [1]. Compared to placebo at 9 months, eliglustat demonstrated statistically significant superiority across all primary and secondary endpoints, establishing its first-line efficacy [2].

Gaucher disease type 1 Spleen volume Organomegaly Long-term outcomes

Hematologic Recovery: Eliglustat Increases Platelet Count by 87% at 4.5 Years

Eliglustat treatment leads to clinically meaningful, sustained improvements in platelet counts in GD1 patients with baseline thrombocytopenia [1]. In the ENGAGE trial final analysis, mean platelet count increased by 87% from 67.6 × 10⁹/L to 122.6 × 10⁹/L after 4.5 years of therapy [2].

Thrombocytopenia Platelet count Hematologic response Gaucher disease

Skeletal Benefit: Lumbar Spine Z-Score Improves by 0.29 (P<0.0001) with Eliglustat

Bone complications are a major source of morbidity in GD1. In the ENCORE trial of patients stabilized on long-term ERT, switching to eliglustat maintained skeletal health and produced a statistically significant improvement in lumbar spine Z-scores over 4 years [1]. This is a unique demonstration of skeletal benefit among oral SRTs.

Bone mineral density Osteopenia Skeletal manifestations Gaucher disease

CYP2D6-Dependent Metabolism: Pharmacogenomic Dosing Differentiates Eliglustat from Miglustat

Eliglustat's primary metabolism by CYP2D6 (with minor CYP3A4 contribution) necessitates CYP2D6 genotyping prior to treatment initiation, enabling personalized dosing that optimizes efficacy and minimizes adverse events [1]. In contrast, miglustat undergoes negligible metabolism and is excreted unchanged in urine, requiring dose adjustment based solely on renal function [2].

Pharmacogenomics CYP2D6 Drug metabolism Personalized medicine

Blood-Brain Barrier Exclusion: Eliglustat Does Not Penetrate CNS, Unlike Venglustat

Eliglustat is a substrate of P-glycoprotein (P-gp) and does not cross the blood-brain barrier to any meaningful extent, limiting its use to non-neuronopathic GD1 [1]. In contrast, venglustat (ibiglustat; GZ402671) was specifically designed as a brain-penetrant GCS inhibitor for neuronopathic Gaucher disease (types 2 and 3) and other CNS sphingolipidoses [2].

Blood-brain barrier CNS penetration Neuronopathic Gaucher Drug distribution

Eliglustat 491833-29-5: Evidence-Based Research and Clinical Procurement Applications


First-Line Oral SRT for CYP2D6-Genotyped GD1 Patients

Eliglustat is indicated as a first-line oral substrate reduction therapy for adults with Gaucher disease type 1 who have been genotyped for CYP2D6 metabolizer status (>90% of patients are eligible). Procurement for clinical use should prioritize the 84 mg hard capsules (as tartrate salt) and ensure access to CYP2D6 testing infrastructure. Dosing is phenotype-dependent: extensive and intermediate metabolizers receive 84 mg twice daily; poor metabolizers receive 84 mg once daily. This precision medicine approach, supported by the IC₅₀ advantage over miglustat [1] and robust long-term efficacy data , positions eliglustat as the oral SRT of choice for newly diagnosed or ERT-stable GD1 patients.

Long-Term Maintenance and Bone Health Improvement in ERT-Experienced Patients

For GD1 patients stabilized on enzyme replacement therapy (ERT) who seek an oral alternative, eliglustat offers a proven switch strategy. The ENCORE trial demonstrated that switching from long-term ERT to eliglustat maintains clinical stability and produces statistically significant improvements in lumbar spine Z-scores (least-square mean increase of 0.29; P<0.0001) over 4 years [1]. This skeletal benefit is unique among oral GCS inhibitors and supports procurement for patients with established bone complications or osteopenia.

In Vitro GCS Inhibition Studies: Ceramide-Mimetic Tool Compound

Eliglustat serves as a high-purity, potent, and selective tool compound for in vitro studies of glucosylceramide synthase inhibition and glycosphingolipid biosynthesis. With an IC₅₀ of 20–24 nM in intact MDCK cells and cell-free assays [1], it is approximately three orders of magnitude more potent than miglustat, enabling precise dose-response experiments at nanomolar concentrations. Researchers investigating sphingolipid metabolism, lysosomal storage disorders, or GCS as a therapeutic target should procure eliglustat tartrate (CAS 491833-29-5) for its well-characterized pharmacology and commercial availability at >98% purity.

Pharmacogenomic DDI Modeling: CYP2D6/CYP3A4 Substrate

Eliglustat is an ideal model substrate for physiologically-based pharmacokinetic (PBPK) modeling of CYP2D6-mediated drug-drug interactions (DDIs). Co-administration with strong CYP2D6 inhibitors (e.g., paroxetine) increases eliglustat exposure 8.9-fold; strong CYP3A4/P-gp inhibitors (e.g., ketoconazole) increase exposure 4.3-fold; and strong CYP3A4/P-gp inducers (e.g., rifampin) reduce exposure by >85% [1]. These well-quantified DDI magnitudes support its use in pharmacogenomic research, DDI prediction model validation, and regulatory science studies of personalized dosing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Eliglustat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.